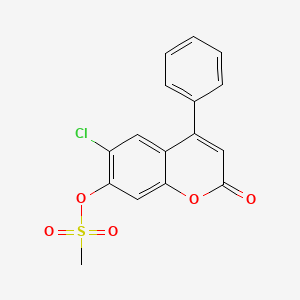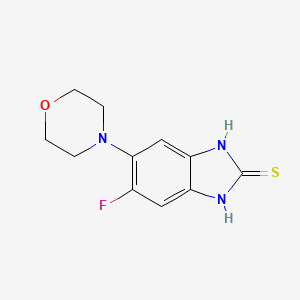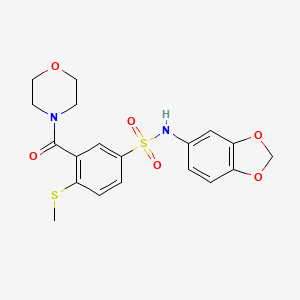![molecular formula C16H15BrClFN2O3S B4855869 N-(4-BROMO-2-FLUOROPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE](/img/structure/B4855869.png)
N-(4-BROMO-2-FLUOROPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE
Overview
Description
N-(4-BROMO-2-FLUOROPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of multiple functional groups, including bromine, fluorine, chlorine, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline derivative, which undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group. Finally, the resulting intermediate is coupled with a chloromethyl derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-FLUOROPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (bromine, fluorine, and chlorine) makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The aromatic rings can undergo coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and transition metal catalysts are commonly used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions, along with ligands and bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the sulfonamide group.
Scientific Research Applications
N-(4-BROMO-2-FLUOROPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Materials Science: The compound’s functional groups can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe or tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, leading to various biological effects. The exact pathways and targets involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMO-2-FLUOROPHENYL)-2-CHLOROACETAMIDE: This compound shares a similar core structure but lacks the sulfonamide group, resulting in different chemical properties and reactivity.
N-(4-FLUOROPHENYL)-2-BROMOACETAMIDE: This compound has a similar substitution pattern on the aromatic ring but differs in the position of the halogen atoms.
N-(4-CHLOROPHENYL)-2-FLUOROACETAMIDE: This compound has a similar structure but with different halogen substitutions, leading to variations in reactivity and applications.
Uniqueness
N-(4-BROMO-2-FLUOROPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE is unique due to the presence of multiple halogen atoms and a sulfonamide group, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClFN2O3S/c1-25(23,24)21(9-11-2-5-13(18)6-3-11)10-16(22)20-15-7-4-12(17)8-14(15)19/h2-8H,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHPTFAXWBNLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4855792.png)
![N-1,3-benzodioxol-5-yl-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4855796.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4855798.png)
![N-(4-chlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4855805.png)
![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B4855816.png)

![N~5~-(2-{[4-(tert-butyl)benzoyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4855830.png)
![N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE](/img/structure/B4855837.png)



![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4855889.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)urea](/img/structure/B4855893.png)
